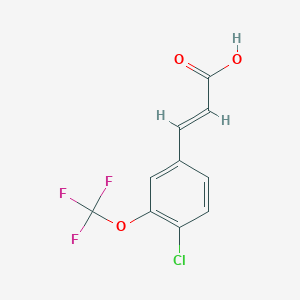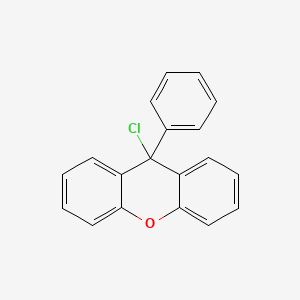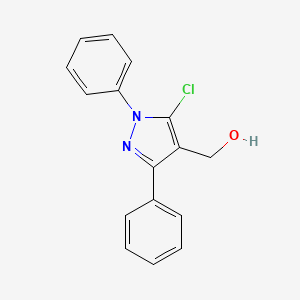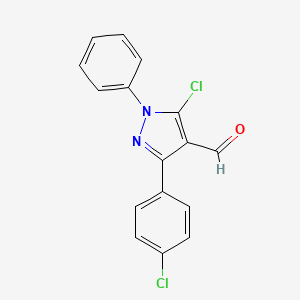![molecular formula C7H10ClN3O B3024039 2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol CAS No. 340742-83-8](/img/structure/B3024039.png)
2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol
描述
The compound “2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol” is a chemical compound with the empirical formula C7H10ClN3O . It is related to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol” can be represented by the SMILES stringCc1nc(Cl)cc(NCCO)n1 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methyl group attached, along with an ethanolamine group .
科学研究应用
Antifungal Activity
The compound has demonstrated antifungal potential against various pathogens. Researchers have investigated its efficacy in inhibiting the growth of fungi, including Sclerotinia sclerotiorum . Further studies could explore its mechanism of action and potential applications in agriculture and medicine.
Metabolic Disorders
The compound’s structural features hint at metabolic relevance. Researchers could explore its impact on glucose metabolism, lipid regulation, or mitochondrial function. Investigating its effects in animal models or cell-based assays could provide valuable data.
安全和危害
属性
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2-3-12)7-4-6(8)9-5-10-7/h4-5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSLRCHIGIKQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

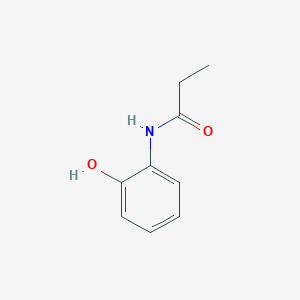
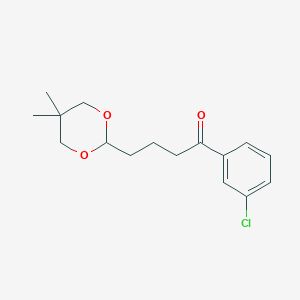

![C-Methylcalix[4]resorcinarene](/img/structure/B3023962.png)
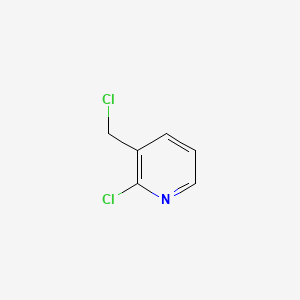
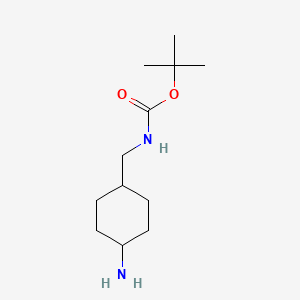
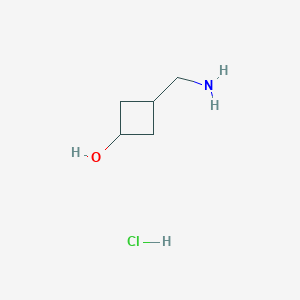
![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)
![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)

